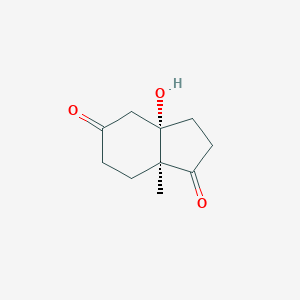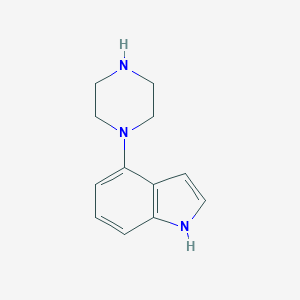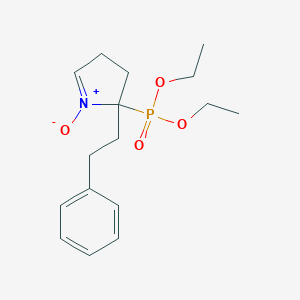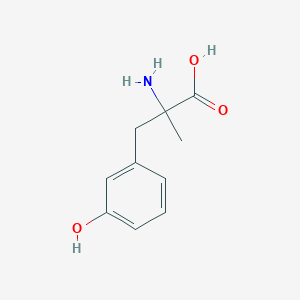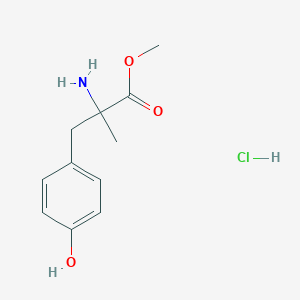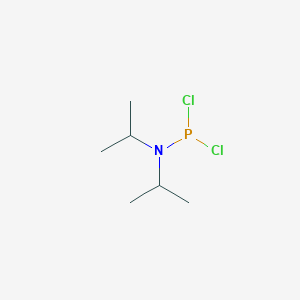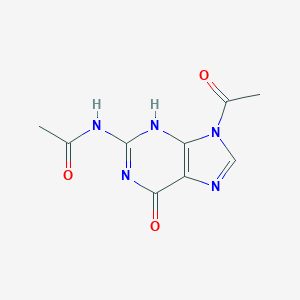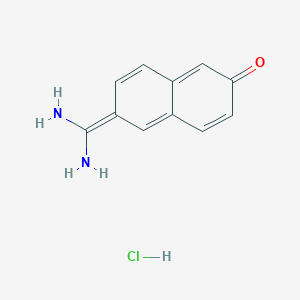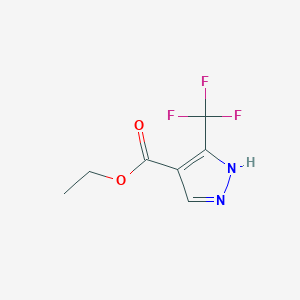
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound that serves as a precursor in various chemical syntheses, particularly in the construction of condensed pyrazoles and as a key intermediate in the development of pyrazole derivatives with potential biological activities.
Synthesis Analysis
The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives involves several key methods, including Sonogashira-type cross-coupling reactions and cyclocondensation reactions. Sonogashira-type cross-coupling reactions with various alkynes produce corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, yield different condensed pyrazoles (Arbačiauskienė et al., 2011). Cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produces ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing an effective route for direct synthesis of substituted pyrazole (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives has been characterized through various spectroscopic methods and X-ray diffraction studies, revealing details about their crystal structure, stabilization by intermolecular interactions, and conformational properties (Naveen et al., 2021).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including Suzuki coupling and heating-induced formation of unexpected tetracyclic systems. Its reactivity facilitates the synthesis of a wide range of pyrazole derivatives with diverse structural features and potential applications (Arbačiauskienė et al., 2011).
Physical Properties Analysis
The physical properties, including fluorescence and thermal stability, of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives have been explored, indicating their suitability for various applications based on these characteristics.
Chemical Properties Analysis
Chemical properties such as reactivity with different reagents, the influence of catalysts on reaction outcomes, and regioselectivity of synthesis processes have been studied, highlighting the versatile chemistry of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives. The use of ultrasound irradiation and indium bromide catalysts has been shown to enhance the efficiency and selectivity of these synthetic processes (Machado et al., 2011), (Prabakaran et al., 2012).
Applications De Recherche Scientifique
-
Crystallography
- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its crystal structure . The research was conducted by Željko K. Jaćimović, Sladjana B. Novaković, Goran A. Bogdanović, Milica Kosović, Eugen Libowitzky and Gerald Giester .
- The crystal structure was determined using a Bruker Apex-II diffractometer, and the data was refined using various programs .
- The results showed that the compound has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines, which can be synthesized from compounds like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- These compounds are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of Disubstituted Pyrimidines
- This compound participates in the synthesis of disubstituted pyrimidines .
- The specific methods of application or experimental procedures are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- The outcome of this application is the production of disubstituted pyrimidines, which are important compounds in medicinal chemistry .
-
Copper-Catalyzed Pyrazole N-Arylation
- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate may be used in copper-catalyzed pyrazole N-arylation .
- This process involves the reaction of the compound with an aryl halide in the presence of a copper catalyst .
- The result is the formation of N-arylated pyrazoles, which are valuable structures in pharmaceuticals and agrochemicals .
-
Synthesis of Isoxazole Derivatives
- Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
- These compounds are synthesized through chemical reactions involving Ethyl pyrazole-4-carboxylate .
- The resulting isoxazole derivatives are used as herbicides, indicating their importance in the agricultural industry .
- Synthesis of Sodium Hydridotris
- This compound may be used in the synthesis of sodium hydridotris (1H-3-trifluoromethylpyrazol-1-yl)borate by heating with sodium borohydride .
- The specific methods of application or experimental procedures are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- The outcome of this application is the production of sodium hydridotris (1H-3-trifluoromethylpyrazol-1-yl)borate .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation67. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound67. In case of skin contact, wash with plenty of soap and water67.
Orientations Futures
While specific future directions for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are not readily available, pyrazole derivatives have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties8. This suggests potential future research directions in these areas.
Please note that this information is based on available resources and may not be fully comprehensive.
Propriétés
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXIHSAEOXPAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344346 | |
| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
CAS RN |
155377-19-8 | |
| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

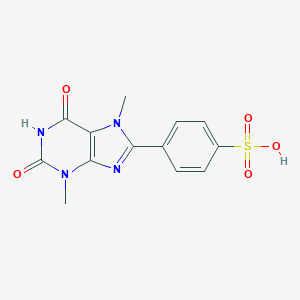
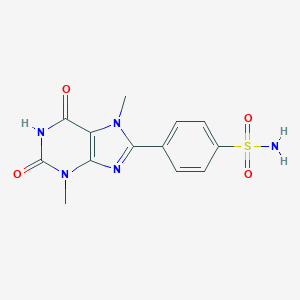
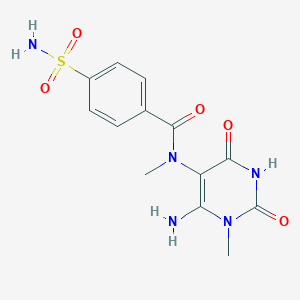

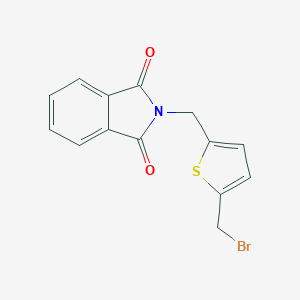
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
